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Compound of Interest

2-Bromo-4-methylthiazole-5-
Compound Name: S
carboxylic acid

Cat. No.: B043922

A Comparative Guide to the Biological Activity of 2-Bromo-4-methylthiazole-5-carboxylic
Acid Analogs

This guide provides a comparative analysis of the biological activities of analogs of 2-Bromo-4-
methylthiazole-5-carboxylic acid, with a focus on their potential as anticancer and
antimicrobial agents. The information is intended for researchers, scientists, and professionals
in the field of drug development.

The 2-aminothiazole scaffold is a key component in numerous biologically active compounds,
demonstrating a wide range of pharmacological properties including anticancer, antimicrobial,
and anti-inflammatory effects.[1] Modifications to the substituents on the thiazole ring allow for
the fine-tuning of these biological activities. This guide synthesizes data from various studies
on structurally related analogs to provide insights into the potential therapeutic applications of
2-Bromo-4-methylthiazole-5-carboxylic acid derivatives.

Comparative Biological Activity

The biological activity of thiazole derivatives is significantly influenced by the nature of the
substituents at the C2, C4, and C5 positions of the thiazole ring. While direct comparative
studies on a series of 2-Bromo-4-methylthiazole-5-carboxylic acid analogs are limited in the
public domain, structure-activity relationship (SAR) studies on related compounds provide
valuable insights. For instance, the 2-amino group is a common feature in many active thiazole-
based compounds and serves as a versatile anchor for further chemical modifications.[2]
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Anticancer Activity

Thiazole derivatives have emerged as a promising class of anticancer agents.[3] Their
mechanism of action often involves the inhibition of protein kinases, which are crucial for cell
signaling and proliferation.[4][5] The following table summarizes the in vitro anticancer activity
of selected thiazole analogs that are structurally related to 2-Bromo-4-methylthiazole-5-

carboxylic acid.
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Modification
Cancer Cell
Compound ID from Parent i IC50 (pM) Reference
ine
Compound

Complex
pyrimidine and
o piperazine )
Dasatinib o K562 (Leukemia) <0.001 [4]
substitutions at
the 2-amino

position

N-(2-chloro-6-
methylphenyl)-2-

Analog 1 (acetylamino)thia K562 (Leukemia) >50 [6]
zole-5-

carboxamide

N-(2-chloro-6-
methylphenyl)-2-
(2-(4-
methylpiperazin-
Analog 2 . K562 (Leukemia) 0.001 [6]
yl)acetamido)thia
zole-5-

carboxamide

2-phenylthiazole-
4-carboxamide T47D, Caco-2,

Analog 3 o <10 pg/mL [7]
derivative (3- HT-29

fluoro analog)

2-
Arylthiazolidine-

Analog 4 ) ) PC-3 (Prostate) Low UM range [8]
4-carboxylic acid

amide

Note: The parent compound for the purpose of this guide is considered to be a derivative of 2-
amino-4-methylthiazole-5-carboxylic acid, as this is the most common and well-studied scaffold
related to the user's query.
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Antimicrobial Activity

Thiazole-containing compounds also exhibit significant antimicrobial properties.[1] The

following table presents the minimum inhibitory concentration (MIC) values for selected thiazole

analogs against various microbial strains.

Modification

Microbial
Compound ID from Parent Strai MIC (pg/mL) Reference
rain
Compound
2-(2- Not specified
) ) Staphylococcus )
Analog 5 hydrazinyl)thiazol (encouraging
o aureus o
e derivative activity)
2-(2- Not specified
Analog 6 hydrazinyl)thiazol  Escherichia coli (encouraging
e derivative activity)
4-Methyl-1,2,3-
thiadiazole-5-
] ] Staphylococcus
carboxylic acid
Analog 7 i aureus ATCC 1.95 [9][10]
hydrazide
o 25923
derivative
(Compound 15)
4-Methyl-1,2,3-
thiadiazole-5-
] ] Staphylococcus
carboxylic acid
Analog 8 i aureus ATCC 3.91 [9][10]
hydrazide
o 43300
derivative

(Compound 15)

Experimental Protocols
In Vitro Anticancer Activity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric

method used to assess cell viability and the cytotoxic effects of compounds.
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o Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells
per well and incubated for 24 hours to allow for attachment.

o Compound Treatment: The cells are then treated with various concentrations of the test
compounds and incubated for a further 48 to 72 hours.

e MTT Addition: An MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to
each well, and the plates are incubated for 3-4 hours at 37°C.

e Formazan Solubilization: The medium is removed, and a solubilization solution (e.g.,
dimethyl sulfoxide or a solution of sodium dodecyl sulfate in dilute HCI) is added to dissolve
the formazan crystals.

o Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a
microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of
cell growth, is then calculated.

Antimicrobial Susceptibility Testing (Broth Microdilution
Method)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory
Concentration (MIC) of an antimicrobial agent.

e Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in
a suitable broth medium.

» Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in
a 96-well microtiter plate.

 Inoculation: Each well is inoculated with the microbial suspension.

 Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours
for bacteria).

o MIC Determination: The MIC is determined as the lowest concentration of the compound that
completely inhibits the visible growth of the microorganism.
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Visualizations
Kinase Signaling Pathway

Click to download full resolution via product page

Caption: A simplified diagram of a generic kinase signaling pathway often targeted by thiazole-
based inhibitors.

Experimental Workflow for Anticancer Drug Screening
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Caption: A typical experimental workflow for screening the anticancer activity of synthesized
thiazole analogs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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